Tetraethyl 1,2-phenylenebis(phosphonate)
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Overview
Description
Tetraethyl 1,2-phenylenebis(phosphonate) is an organophosphorus compound with the molecular formula C16H28O6P2. It is characterized by the presence of two phosphonate groups attached to a benzene ring through methylene linkages. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1,2-phenylenebis(phosphonate) typically involves the reaction of diethyl phosphite with 1,2-dibromomethylbenzene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphite anion attacks the bromomethyl groups, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Tetraethyl 1,2-phenylenebis(phosphonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 1,2-phenylenebis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Tetraethyl 1,2-phenylenebis(phosphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Tetraethyl 1,2-phenylenebis(phosphonate) involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and lead to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 1,4-phenylenebis(phosphonate): Similar structure but with phosphonate groups attached to the 1,4-positions of the benzene ring.
Tetraethyl [1,2-phenylenebis(methylene)]bis(phosphonate): Another similar compound with slight variations in the methylene linkages.
Uniqueness
Tetraethyl 1,2-phenylenebis(phosphonate) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1,2-bis(diethoxyphosphoryl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14(13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVDHWMVOVHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1P(=O)(OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6P2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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